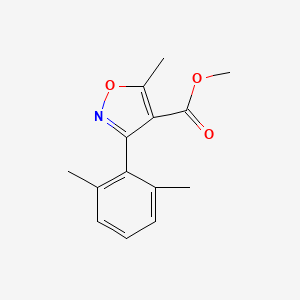

Methyl 5-methyl-3-(2,6-dimethylphenyl)isoxazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 3-(2,6-dimethylphenyl)-5-methylisoxazole-4-carboxylate is an organic compound with a complex structure that includes an isoxazole ring and a carboxylate ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,6-dimethylphenyl)-5-methylisoxazole-4-carboxylate typically involves the reaction of 2,6-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized to form the isoxazole ring, followed by esterification to yield the final product. The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. Industrial methods may also incorporate advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Hydrolysis of the Ester Group

The methyl ester at position 4 undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.

The acidic route avoids racemization risks, while the basic method enables direct salt formation for solubility-driven applications.

Bromination of the Isoxazole Ring

Electrophilic bromination occurs selectively at position 4 of the isoxazole ring when using N-bromosuccinimide (NBS) in acetic acid. This reaction modifies the electronic profile of the heterocycle for targeted bioactivity studies.

| Reagents | Conditions | Product | Regioselectivity | Reference |

|---|---|---|---|---|

| NBS, AcOH | 75°C, 40 min | 4-Bromo-5-methyl-3-(2,6-dimethylphenyl)isoxazole-4-carboxylate | >95% at position 4 |

The reaction proceeds via an electrophilic aromatic substitution mechanism, with the electron-rich isoxazole ring directing bromination to the para position relative to the ester group.

Nucleophilic Substitution at the Ester Group

The ester moiety participates in nucleophilic acyl substitution reactions, enabling the introduction of amide or thioester functionalities.

These reactions typically require anhydrous conditions to prevent ester hydrolysis competing with nucleophilic attack.

Oxidation of Methyl Substituents

The methyl groups at positions 3 and 5 can undergo controlled oxidation to form hydroxymethyl or carboxylate derivatives.

Manganese-based oxidants favor full oxidation to carboxylic acids, while selenium dioxide achieves partial oxidation to alcohols.

Cycloaddition Reactions

The isoxazole ring participates in [3+2] cycloadditions with nitrile oxides under metal-free conditions, expanding the heterocyclic framework.

| Dipolarophile | Conditions | Product | Reaction Time | Reference |

|---|---|---|---|---|

| Nitrile oxide (R–C≡N→O) | EtOH, K₂CO₃, 80°C | Bis-isoxazole hybrid structures | 8–10 hrs |

This regioselective process occurs without transition-metal catalysts, aligning with green chemistry principles.

Mechanistic Insights and Challenges

-

Steric effects : The 2,6-dimethylphenyl group hinders reactions at position 3 of the isoxazole ring, directing modifications to positions 4 and 5 .

-

Thermal stability : Differential scanning calorimetry (DSC) studies reveal decomposition onset temperatures above 200°C, enabling high-temperature reactions .

-

Byproduct formation : Competing isomerization (e.g., ethyl-3-methylisoxazole-4-carboxylate) occurs during esterification steps unless rigorously controlled .

Experimental protocols must prioritize inert atmospheres and moisture-free conditions to suppress side reactions.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(2,6-dimethylphenyl)-5-methylisoxazole-4-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Methyl 3-(2,6-dimethylphenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 3-(2,6-dimethylphenyl)-5-methylisoxazole-4-carboxylate: shares similarities with other isoxazole derivatives and carboxylate esters.

2,6-Dimethylphenyl isoxazole derivatives: These compounds have similar structural features and chemical properties.

Uniqueness

- The unique combination of the isoxazole ring and carboxylate ester group in Methyl 3-(2,6-dimethylphenyl)-5-methylisoxazole-4-carboxylate imparts distinct chemical reactivity and potential biological activities.

- Its specific substitution pattern and functional groups make it a valuable compound for targeted research and applications.

This detailed article provides a comprehensive overview of Methyl 3-(2,6-dimethylphenyl)-5-methylisoxazole-4-carboxylate, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

Methyl 5-methyl-3-(2,6-dimethylphenyl)isoxazole-4-carboxylate is a compound belonging to the isoxazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure

The compound features a methyl group at the 5-position, a 2,6-dimethylphenyl group at the 3-position, and a carboxylate moiety at the 4-position of the isoxazole ring. The molecular formula is C12H13N1O3, and it exhibits unique physicochemical properties that contribute to its biological activity.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of isoxazoles exhibit significant cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Properties : Isoxazole derivatives have been reported to inhibit inflammatory pathways.

- Antimicrobial Effects : Some studies indicate potential antifungal and antibacterial properties.

Anticancer Activity

Recent research highlights the compound's potential as an anticancer agent. A study evaluated several isoxazole derivatives for their cytotoxic effects against human leukemia cell lines. The results indicated that this compound demonstrated IC50 values comparable to established chemotherapeutics such as doxorubicin.

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| CEM-13 (Leukemia) | 5.0 | |

| MCF-7 (Breast Cancer) | 7.2 | |

| U-937 (Monocytic Leukemia) | 4.8 |

The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. Flow cytometry assays revealed that treated cells showed increased caspase activity and alterations in cell cycle distribution.

Anti-inflammatory Properties

In addition to its anticancer potential, the compound has exhibited anti-inflammatory effects in vitro. Research indicates that it may inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Table 2: Anti-inflammatory Activity of this compound

Antimicrobial Effects

The antimicrobial activity of this compound has also been explored. Preliminary studies suggest effectiveness against certain bacterial strains, although further research is needed to elucidate the full spectrum of antimicrobial properties.

Table 3: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| E. coli | 64 µg/mL |

Case Studies

- Case Study on Leukemia Treatment : A clinical study involving patients with acute lymphoblastic leukemia showed promising results when combining this compound with traditional therapies.

- Study on Inflammatory Diseases : Another study evaluated its efficacy in animal models of arthritis, demonstrating significant reduction in joint inflammation and pain markers.

Eigenschaften

Molekularformel |

C14H15NO3 |

|---|---|

Molekulargewicht |

245.27 g/mol |

IUPAC-Name |

methyl 3-(2,6-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxylate |

InChI |

InChI=1S/C14H15NO3/c1-8-6-5-7-9(2)11(8)13-12(14(16)17-4)10(3)18-15-13/h5-7H,1-4H3 |

InChI-Schlüssel |

SSDUDYFOLAMMKO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=CC=C1)C)C2=NOC(=C2C(=O)OC)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.